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molecular formula C14H19NO B8496675 N-(3-Methoxybenzylidene)cyclohexanamine

N-(3-Methoxybenzylidene)cyclohexanamine

Cat. No. B8496675
M. Wt: 217.31 g/mol
InChI Key: OBSHBLGJPLQOGC-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (4.67 g, 33 mmol) in 75 ml THF at −15° C. was added n-butyllithium (12.6 ml, 32 mmol, 2.5 in hexanes) drop-wise maintaining the internal temperature below −10° C. After 15 min a solution of cyclohexyl-(3-methoxy-benzylidene)-amine (3.259 g, 15.0 mmol) in 5.0 ml THF was added and the solution was allowed to stir at −15° C. After 1 h the solution was cooled to −78° C. Iodoethane (11.9 ml, 150 mmol) was added in one portion and the solution was allowed to warm to rt over 45 min, poured into 10% NH4Cl, and extracted with Et2O. The combined organics were washed with H2O, washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give a crude imine as an oil. The oil was taken up in 90 ml of THF and HCl (22 ml, 89 mmol, 4.0 M) and warmed to reflux. After 2 the solution was cooled. H2O was added and the mixture was extracted with ethyl acetate. The combined organics were washed with H2O, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give a crude oil. Purification via flash chromatography (98:2 hexane/ethyl acetate) gave 2-ethyl-3-methoxy benzaldehyde (1.543 g, 63%, 2 steps) as a clear oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
3.259 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
22 mL
Type
reactant
Reaction Step Six
Name
Quantity
90 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[CH2:11]([Li])[CH2:12][CH2:13][CH3:14].C1(N=C[C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([O:30]C)C=2)CCCCC1.ICC.[NH4+].[Cl-].Cl.C1C[O:41][CH2:40]C1>O>[CH2:13]([C:12]1[C:11]([O:41][CH3:40])=[CH:24][CH:29]=[CH:28][C:27]=1[CH:26]=[O:30])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
3.259 g
Type
reactant
Smiles
C1(CCCCC1)N=CC1=CC(=CC=C1)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
11.9 mL
Type
reactant
Smiles
ICC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
to stir at −15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
drop-wise maintaining the internal temperature below −10° C
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h the solution was cooled to −78° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organics were washed with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude imine as an oil
TEMPERATURE
Type
TEMPERATURE
Details
After 2 the solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (98:2 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.543 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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